3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-ethyl-1,2,4-oxadiazole moiety
Biochemical Analysis
Biochemical Properties
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active sites of these enzymes. The boronic acid group in this compound is known to form complexes with diols and other nucleophiles, which can modulate enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of enzymes. This interaction can lead to the inhibition of enzyme function, affecting various biochemical pathways. Additionally, this compound can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These binding interactions can alter the conformation and function of the target biomolecules, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and moisture. Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability, proliferation, and differentiation. These effects are likely due to the compound’s ability to modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exert beneficial effects, such as the inhibition of specific enzymes involved in disease pathways. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that are subsequently excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of this compound with transporters and binding proteins can affect its localization and accumulation within cells, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate amidoxime with an ester or nitrile under acidic or basic conditions.
Attachment to the Phenyl Ring: The oxadiazole moiety is then attached to the phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or threonine.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
- 3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
- 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its binding affinity, selectivity, and overall effectiveness in various applications compared to its methyl, propyl, and butyl analogs.
Biological Activity
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-ethyl-1,2,4-oxadiazole moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 209.2 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial for its biological activity .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The boronic acid moiety can form reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) at the active sites of target enzymes such as proteases and kinases. This interaction can modulate enzyme activity, making it a potential candidate for drug development aimed at various diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 18 |
This compound | Pseudomonas aeruginosa | 22 |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on various cell lines have shown that it can selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. For example, when tested against L929 normal fibroblast cells and A549 lung cancer cells, the compound demonstrated a favorable selectivity index .
Table 2: Cytotoxicity Results
Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|
6 | 100 | 95 |
12 | 110 | 105 |
50 | 85 | 75 |
100 | 70 | 60 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to our compound. For instance:
- Antibacterial Activity : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against common pathogens. The results indicated that compounds containing the oxadiazole ring were effective against multi-drug resistant strains .
- Enzyme Inhibition : Another research effort highlighted the ability of oxadiazole derivatives to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition was linked to potential applications in treating autoimmune diseases .
Properties
IUPAC Name |
[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKLYGGFHUZTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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